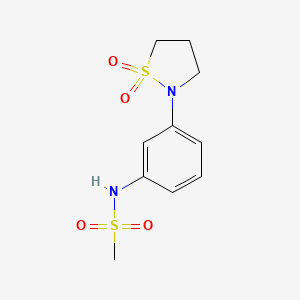

![molecular formula C22H22N4O4S B2740242 N-(2-(2-(3,4-二甲氧基苯基)噻唑啉[3,2-b][1,2,4]三唑-6-基)乙基)-4-甲氧基苯酰胺 CAS No. 894021-60-4](/img/structure/B2740242.png)

N-(2-(2-(3,4-二甲氧基苯基)噻唑啉[3,2-b][1,2,4]三唑-6-基)乙基)-4-甲氧基苯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

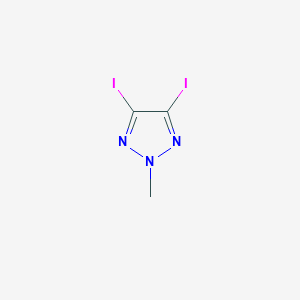

This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is an important heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been a subject of research, and various synthetic protocols have been developed . These include condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety .Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-b][1,2,4]triazole derivatives can be categorized into a few groups: condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of the thiazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary depending on the substituents on the thiazole ring . Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用

Anticancer Applications

This compound, as a derivative of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, can be used as NF-κB inhibitors, which could be useful in anticancer drug research .

Metabolic Disease Treatment

The compound’s retinoid nuclear modulators are important agents for the treatment of metabolic diseases .

Immunological Disease Treatment

The compound’s retinoid nuclear modulators also play a significant role in the treatment of immunological diseases .

Neuroinflammation Treatment

The compound’s lipopolysaccharide (LPS)-induced inflammatory mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Antifungal Applications

Triazole derivatives, which this compound is a part of, produce a variety of biological effects . They have been synthesized and evaluated for their antifungal activity towards Cryptococcus and Candida species .

Bactericide Applications

3-Aryl-3-triazolylpropiophenones, a family of compounds that this compound belongs to, have been described as efficient components in bactericide formulations .

Herbicide Applications

The same family of compounds, 3-aryl-3-triazolylpropiophenones, have also been used in herbicide formulations .

Solar Cell Applications

While not directly related to the compound , a similar compound, MTTHPC, has been identified as a potential competitor for finest perovskite solar cells . This suggests that the compound you’re interested in may also have potential applications in the field of solar energy.

作用机制

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit various biological activities, including anticonvulsant, analgesic and anti-inflammatory, antiproliferative, antimicrobial, and enzyme inhibitory effects .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit top1 , a DNA topoisomerase, which is an enzyme that helps in the overwinding or underwinding of DNA.

Biochemical Pathways

These could potentially include pathways related to inflammation, cell proliferation, microbial growth, and various enzymatic processes .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability and low ulcerogenic properties, possibly due to anti-oxidative activity .

Result of Action

Similar compounds have demonstrated cytotoxic effects and superior Top1 inhibitory activity , suggesting potential anticancer properties.

未来方向

The development of new thiazolo[3,2-b][1,2,4]triazole derivatives with improved biological activities and safer profiles is an important area of research . This includes the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

属性

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-28-17-7-4-14(5-8-17)21(27)23-11-10-16-13-31-22-24-20(25-26(16)22)15-6-9-18(29-2)19(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMHUONBFMYZMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2740159.png)

![6-chloro-N-ethyl-N-[(furan-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2740164.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2740170.png)

![N-(3-chloro-4-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2740171.png)

![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)

![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2740177.png)

![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)

![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)